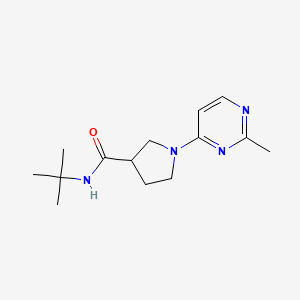

N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

CAS No.: 2640970-95-0

Cat. No.: VC11866520

Molecular Formula: C14H22N4O

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2640970-95-0 |

|---|---|

| Molecular Formula | C14H22N4O |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C14H22N4O/c1-10-15-7-5-12(16-10)18-8-6-11(9-18)13(19)17-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,17,19) |

| Standard InChI Key | LWKCKYCUHQABEW-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=N1)N2CCC(C2)C(=O)NC(C)(C)C |

| Canonical SMILES | CC1=NC=CC(=N1)N2CCC(C2)C(=O)NC(C)(C)C |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 1-position with a 2-methylpyrimidin-4-yl group and at the 3-position with a tert-butyl carboxamide moiety . Key structural attributes include:

-

Pyrrolidine ring: Provides conformational rigidity and enhances solubility due to its saturated nature.

-

2-Methylpyrimidine: An aromatic heterocycle with electron-withdrawing nitrogen atoms, enabling π-π stacking interactions and participation in nucleophilic substitution reactions.

-

tert-Butyl carboxamide: Introduces steric bulk, potentially improving metabolic stability and target binding specificity .

Spectroscopic and Computational Data

-

IUPAC Name: N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide .

-

InChI Key: LWKCKYCUHQABEW-UHFFFAOYSA-N.

-

Topological Polar Surface Area: 58.1 Ų, indicating moderate membrane permeability .

-

Hydrogen Bond Acceptors/Donors: 4 acceptors, 1 donor, influencing solubility and protein-binding capacity .

Table 1: Molecular Properties of N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 262.35 g/mol | |

| XLogP3 | 1.5 | |

| Rotatable Bond Count | 3 | |

| Melting Point | Not reported | – |

Synthesis and Reaction Pathways

Synthetic Routes

ADMET Profiling (Predicted)

-

Absorption: Moderate oral bioavailability due to polar surface area .

-

Metabolism: Susceptible to CYP3A4-mediated oxidation of the tert-butyl group.

-

Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents).

Applications in Medicinal Chemistry

Drug Discovery Scaffold

-

Oncology: Pyrimidine derivatives are explored as kinase inhibitors in breast and lung cancers .

-

Neurology: Carboxamides modulate neurotransmitter receptors (e.g., GABAₐ), suggesting potential in anxiety disorders.

Structure-Activity Relationship (SAR) Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume